1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-
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Overview
Description
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-, also known as bis((1R,5S)-3,3,5-trimethylcyclohexyl) phthalate, is a chemical compound with the molecular formula C26H38O4 and a molecular weight of 414.59 g/mol . This compound is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics.
Preparation Methods
The synthesis of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with (1R,5S)-3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-benzenedicarboxylic acid and (1R,5S)-3,3,5-trimethylcyclohexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studies have investigated its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential impacts on human health and its use in medical devices.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- can be compared with other phthalate esters such as:
Diethyl phthalate (DEP): Used in personal care products and cosmetics.
Dibutyl phthalate (DBP): Used in adhesives and nail polishes.
Di(2-ethylhexyl) phthalate (DEHP): Commonly used in medical devices and flexible PVC products.
Each of these compounds has unique properties and applications, with 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- being notable for its specific use in high-performance plastic applications.
Properties
IUPAC Name |
bis[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBXDPWCKSOLE-UAFMIMERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@H](CC(C3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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